Tetrakis(trimethylsilylethynyl)ethene

Protected synthon Cross‑conjugated π‑system Stability

Tetrakis(trimethylsilylethynyl)ethene (CAS 55660‑76‑9, C₂₂H₃₆Si₄, MW 412.87 g·mol⁻¹) is a fully cross‑conjugated tetraalkynylsilane in which four trimethylsilylethynyl (–C≡C–SiMe₃) groups radiate from a central ethene core. This architecture creates a densely functionalized, sterically encumbered π‑electron framework that simultaneously provides high carbon content (64.0 wt % carbon) and substantial kinetic stability.

Molecular Formula C22H36Si4
Molecular Weight 412.9 g/mol
CAS No. 55660-76-9
Cat. No. B3182384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(trimethylsilylethynyl)ethene
CAS55660-76-9
Molecular FormulaC22H36Si4
Molecular Weight412.9 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CC(=C(C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C
InChIInChI=1S/C22H36Si4/c1-23(2,3)17-13-21(14-18-24(4,5)6)22(15-19-25(7,8)9)16-20-26(10,11)12/h1-12H3
InChIKeyBOEVHVGVPUAQBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrakis(trimethylsilylethynyl)ethene (CAS 55660‑76‑9): Fundamental Identity and Core Characteristics for Procurement


Tetrakis(trimethylsilylethynyl)ethene (CAS 55660‑76‑9, C₂₂H₃₆Si₄, MW 412.87 g·mol⁻¹) is a fully cross‑conjugated tetraalkynylsilane in which four trimethylsilylethynyl (–C≡C–SiMe₃) groups radiate from a central ethene core . This architecture creates a densely functionalized, sterically encumbered π‑electron framework that simultaneously provides high carbon content (64.0 wt % carbon) and substantial kinetic stability [1]. The compound is most commonly prepared via palladium‑catalyzed Sonogashira–Hagihara cross‑coupling and is primarily employed as a protected synthon for the highly reactive tetraethynylethene (C₁₀H₄) core [1][2].

Why Tetrakis(trimethylsilylethynyl)ethene Cannot Be Arbitrarily Substituted in Research and Industrial Workflows


While numerous tetraalkynyl‑substituted ethene derivatives exist, simple in‑class interchange is scientifically unsound because small structural perturbations—particularly the size of the terminal silyl group and the presence or absence of phenylene spacers—profoundly alter crystalline packing, mechanical response thresholds, and stability [1]. For example, the fully deprotected tetraethynylethene is an extremely polymerization‑sensitive solid that decomposes on standing, whereas the trimethylsilyl‑protected version remains isolable and characterizable by standard techniques [2]. Conversely, the larger triisopropylsilyl analogue requires a higher pressure (~1.3 MPa) to trigger mechanofluorochromism, whereas the trimethylsilyl derivative responds under milder conditions [1]. These quantifiable differences in stability, pressure response, and solubility directly impact synthetic feasibility, material processing, and device reproducibility, making blind substitution a high‑risk practice in both academic and industrial settings.

Tetrakis(trimethylsilylethynyl)ethene: Verifiable, Comparator‑Driven Differentiation Metrics


Thermal Stability and Ambient‑Storage Integrity vs. the Unprotected Tetraethynylethene Core

Tetrakis(trimethylsilylethynyl)ethene exhibits a well‑defined melting point of 199–201 °C and can be handled under standard laboratory conditions . In stark contrast, the fully deprotected tetraethynylethene (C₁₀H₄) is described as 'extremely sensitive to polymerization' and cannot be isolated as a stable solid at room temperature [1]. This difference in ambient stability is a primary determinant of whether the ethene‑core scaffold can be incorporated into multi‑step synthetic sequences.

Protected synthon Cross‑conjugated π‑system Stability

Mechanofluorochromic (MFC) Threshold and Response Profile vs. Bulkier Triisopropylsilyl Analogue

In a systematic comparative study of tetrakis(trialkylsilylethynylphenyl)ethenes, the trimethylsilyl derivative [TPE‑(TMS)₄] exhibited mechanofluorochromism at a lower pressure than its triisopropylsilyl counterpart [TPE‑(TIPS)₄] [1]. The TIPS analogue required a threshold pressure exceeding approximately 1.3 MPa to induce the color change, whereas the TMS derivative responded under milder mechanical stress [1]. Both compounds displayed high solid‑state photoluminescence quantum yields in the range of 60–74 % [1].

Mechanofluorochromism Solid‑state emission Steric handle

Crystalline Packing Motif and Lack of Intermolecular MFC Interactions vs. Other Mechanofluorochromic Luminophores

Single‑crystal X‑ray diffraction of TPE‑(TMS)₄ revealed an unusual crystal structure in which no intermolecular interactions typically associated with mechanofluorochromism (e.g., π–π stacking, hydrogen bonding) are observed [1]. This contrasts with many other mechanofluorochromic compounds, where the color change is attributed to the disruption of such supramolecular contacts. The MFC in TPE‑(TMS)₄ is instead driven by partial planarization of the molecular framework facilitated by the bulky peripheral groups [1].

Crystal engineering Supramolecular interactions Mechanofluorochromism

High‑Value Application Scenarios for Tetrakis(trimethylsilylethynyl)ethene Derived from Quantitative Evidence


Protected Precursor for Carbon‑Rich Polymer and Molecular Wire Synthesis

The demonstrated ambient stability and high melting point (199–201 °C) of tetrakis(trimethylsilylethynyl)ethene make it the preferred precursor for generating the cross‑conjugated tetraethynylethene core in multi‑step synthetic protocols . The TMS groups protect the terminal alkynes from oxidative or thermal polymerization during Sonogashira coupling and purification steps, enabling the subsequent construction of extended π‑conjugated frameworks for molecular electronics and carbon‑rich materials [1].

Stimuli‑Responsive Solid‑State Sensors with Tailored Pressure Sensitivity

The quantitative finding that the TMS derivative [TPE‑(TMS)₄] exhibits mechanofluorochromism at a lower pressure threshold than the TIPS analogue (~1.3 MPa for TIPS) enables the design of solid‑state sensors that respond to gentle tactile forces [2]. This property, combined with high solid‑state quantum yields (60–74 %), positions the compound for use in security inks, deformation‑sensing coatings, and user‑interactive displays where minimal pressure actuation is required [2].

Fundamental Studies of Structure‑Property Relationships in Cross‑Conjugated π‑Systems

The unique crystal structure of TPE‑(TMS)₄, which lacks intermolecular interactions typically responsible for mechanofluorochromism, provides an ideal model system for decoupling intramolecular conformational changes from supramolecular packing effects [2]. Researchers procuring this compound can investigate the intrinsic photophysical response of cross‑conjugated tetraethynylethene scaffolds without confounding intermolecular variables, advancing the rational design of next‑generation organic optoelectronic materials.

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